Benzene, [(1-methylethyl)telluro]-
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Overview
Description
Benzene, [(1-methylethyl)telluro]- is an organotellurium compound with the molecular formula C9H12Te This compound features a benzene ring substituted with a tellurium atom bonded to a 1-methylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-methylethyl)telluro]- typically involves the reaction of tellurium with isopropylbenzene (cumene) under specific conditions. One common method includes the reductive cleavage of the tellurium-tellurium bond using lanthanum metal . This reaction is carried out in an inert atmosphere to prevent oxidation and ensure the stability of the product.
Industrial Production Methods: While industrial production methods for Benzene, [(1-methylethyl)telluro]- are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: Benzene, [(1-methylethyl)telluro]- can undergo oxidation reactions, leading to the formation of telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, potentially forming tellurides.
Substitution: The tellurium atom in Benzene, [(1-methylethyl)telluro]- can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products:
Oxidation: Telluroxides or tellurones.
Reduction: Tellurides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, [(1-methylethyl)telluro]- has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Benzene, [(1-methylethyl)telluro]- involves the interaction of the tellurium atom with various molecular targets. Tellurium can form bonds with sulfur-containing biomolecules, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
- Benzene, [(1-phenylethyl)telluro]-
- Benzene, [(1-methylethyl)seleno]-
- Benzene, [(1-methylethyl)thio]-
Comparison:
- Benzene, [(1-phenylethyl)telluro]- : Similar structure but with a phenylethyl group instead of a methylethyl group, leading to different reactivity and applications.
- Benzene, [(1-methylethyl)seleno]- : Contains selenium instead of tellurium, resulting in different chemical properties and biological activities.
- Benzene, [(1-methylethyl)thio]- : Contains sulfur instead of tellurium, with distinct reactivity and potential uses in organic synthesis and materials science.
Benzene, [(1-methylethyl)telluro]- stands out due to the unique properties imparted by the tellurium atom, making it valuable for specific applications in research and industry.
Properties
CAS No. |
32343-99-0 |
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Molecular Formula |
C9H12Te |
Molecular Weight |
247.8 g/mol |
IUPAC Name |
propan-2-yltellanylbenzene |
InChI |
InChI=1S/C9H12Te/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
DCXPWEXGIZAZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
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